molecular formula C12H16OS B7999410 trans-2-(2-Methylthiophenyl)cyclopentanol

trans-2-(2-Methylthiophenyl)cyclopentanol

Cat. No.: B7999410
M. Wt: 208.32 g/mol
InChI Key: ZRZYXYQLLLBFJK-KOLCDFICSA-N
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Description

trans-2-(2-Methylthiophenyl)cyclopentanol: is an organic compound that belongs to the class of cyclopentanols It features a cyclopentane ring substituted with a 2-methylthiophenyl group and a hydroxyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methylthiophenyl)cyclopentanol typically involves the following steps:

    Cyclopentene Addition-Esterification: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.

    Transesterification: Cyclopentyl acetate undergoes transesterification with methanol to produce cyclopentanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2-Methylthiophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted cyclopentanols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in studying biological pathways and interactions due to its unique structure.

Medicine:

  • Investigated for potential therapeutic properties, although specific applications are not well-documented.

Industry:

Mechanism of Action

The mechanism by which trans-2-(2-Methylthiophenyl)cyclopentanol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The hydroxyl group and the 2-methylthiophenyl moiety play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Cyclopentanol: A simpler analog without the 2-methylthiophenyl group.

    2-Methylcyclopentanol: Similar structure but lacks the thiophenyl group.

    Thiophenol: Contains the thiophenyl group but lacks the cyclopentanol structure.

Uniqueness: trans-2-(2-Methylthiophenyl)cyclopentanol is unique due to the presence of both the cyclopentanol and 2-methylthiophenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(1S,2R)-2-(2-methylsulfanylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZYXYQLLLBFJK-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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